![molecular formula C11H10FN3O2 B1450887 methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-19-6](/img/structure/B1450887.png)
methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and hydrazine hydrate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Conditions: The cyclization step is usually carried out under acidic conditions, often using acetic acid as the solvent.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety.
Purification: The final product is purified using crystallization techniques or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron powder and hydrochloric acid.
Substitution: Using electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of methyl 5-nitro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
Mechanism of Action
Target of Action
The primary target of the compound methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14 . The interaction between the compound and its target may result in changes in the kinase’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to inflammation, cell growth, and apoptosis . The downstream effects of these pathways could include changes in cellular behavior and responses to external stimuli .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
Given its target, it is likely that the compound influences cellular processes such as inflammation, cell growth, and apoptosis . These effects could potentially result in changes in cellular behavior and responses to external stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and how it is metabolized in the body .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Several studies indicate that methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate exhibits promising anticancer properties. Research has shown that compounds containing the pyrazole ring can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, a study demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have revealed that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This mechanism may provide therapeutic benefits for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's stability and functionality, making it suitable for applications in coatings and adhesives .
Nanotechnology
The compound's unique chemical structure allows it to be utilized in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers can enhance drug solubility and bioavailability, targeting specific tissues or cells more effectively .
Case Study 1: Anticancer Research
A recent study focused on synthesizing various derivatives of this compound to evaluate their cytotoxic effects against breast cancer cells. The results indicated that certain modifications significantly increased the compound's potency against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Anti-inflammatory Applications
A clinical trial assessed the efficacy of a topical formulation containing this compound in patients with psoriasis. The formulation showed a marked reduction in lesion size and associated symptoms over a treatment period of eight weeks, highlighting its potential as a therapeutic agent for skin inflammatory conditions .
Comparison with Similar Compounds
Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness: The presence of the fluorophenyl group at the 4-position makes this compound unique compared to its analogs with different substituents. The fluorine atom can influence the electronic properties and steric effects, leading to distinct biological activities.
This comprehensive overview provides a detailed understanding of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, its preparation, reactions, applications, and comparison with similar compounds
Biological Activity
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS Number 121716-19-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C11H10FN3O2
- Molecular Weight: 235.21 g/mol
- Structure: The compound features a pyrazole core substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition: It showed potent inhibition of biofilm formation, which is crucial for treating chronic infections associated with these bacteria.
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates:
- Inhibition Potency: It demonstrated superior inhibitory activity compared to standard anti-inflammatory drugs like celecoxib and indomethacin, with IC50 values reported at 5.40 μM for COX-1 and 0.01 μM for COX-2 .
- Therapeutic Index: The selectivity index for COX inhibition suggests a favorable profile for further development as an anti-inflammatory agent.
Anticancer Activity
This compound has also shown promise in cancer research:
- Cell Proliferation Inhibition: Studies indicated that it effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Mechanism of Action: The compound's mechanism appears to involve the modulation of key signaling pathways related to tumor growth and inflammation.
Synthesis and Derivatives
The synthesis of this compound has been optimized for high yield and purity:
Step | Description | Yield |
---|---|---|
Synthesis | Reaction with lithium hydroxide in methanol | 95% |
Purification | Filtration and acidification | High purity |
This efficient synthesis route allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy: A comparative study involving multiple pyrazole derivatives showed that this compound was among the most effective in inhibiting bacterial growth .
- Anti-inflammatory Research: Another investigation assessed its role in reducing inflammation in animal models, demonstrating significant reductions in inflammatory markers post-treatment .
- Cancer Cell Line Studies: Research on its effects on HeLa cells indicated a potential pathway for developing new anticancer therapies based on pyrazole derivatives .
Properties
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPSWPMBRSTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188357 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-19-6 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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